

An In-Depth Technical Guide to Methyl 3-hydroxyhexadecanoate (CAS: 51883-36-4)

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Compound of Interest

Compound Name: Methyl 3-hydroxyhexadecanoate

Cat. No.: B142827

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Abstract

Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate or 3-OH PAME, is a fatty acid methyl ester that plays a crucial role as a signaling molecule in the quorum-sensing network of the plant pathogenic bacterium *Ralstonia solanacearum*. This document provides a comprehensive technical overview of **methyl 3-hydroxyhexadecanoate**, including its physicochemical properties, spectroscopic data, synthesis, and biological function. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided to facilitate further research and development.

Physicochemical and Spectroscopic Data

Methyl 3-hydroxyhexadecanoate is a colorless to pale yellow viscous liquid or solid at room temperature.^[1] Its key physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	51883-36-4	[1] [2]
Molecular Formula	C ₁₇ H ₃₄ O ₃	[1] [2]
Molecular Weight	286.45 g/mol	[1] [2]
Melting Point	48-49 °C	[1]
Boiling Point (Predicted)	388.9 ± 15.0 °C	[1]
Density (Predicted)	0.922 ± 0.06 g/cm ³	[1]
Storage Temperature	-20 °C	

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃ , Estimated)	δ ~0.88 (t, 3H, -CH ₃), δ ~1.25 (m, 22H, -(CH ₂) ₁₁ -), δ ~1.50 (m, 2H, -CH ₂ -CH(OH)-), δ ~2.45 (d, 2H, -CH(OH)-CH ₂ -COO-), δ ~3.70 (s, 3H, -OCH ₃), δ ~4.00 (m, 1H, -CH(OH)-)	General NMR knowledge
¹³ C NMR (CDCl ₃ , Estimated)	δ ~14.1 (-CH ₃), δ ~22.7-34.1 (-(CH ₂) ₁₂ -), δ ~36.8 (-CH ₂ -CH(OH)-), δ ~41.2 (-CH(OH)-CH ₂ -COO-), δ ~51.7 (-OCH ₃), δ ~68.1 (-CH(OH)-), δ ~173.5 (C=O)	General NMR knowledge
Mass Spectrometry (GC-MS, EI)	Major fragments at m/z: 103 (base peak), 74, 56, 69, 82	[2]
Infrared (FTIR)	Characteristic peaks for O-H stretching (~3400 cm ⁻¹), C-H stretching (~2920, 2850 cm ⁻¹), C=O stretching (~1740 cm ⁻¹), and C-O stretching (~1170 cm ⁻¹)	General IR knowledge

Biological Activity and Signaling Pathway

Role in *Ralstonia solanacearum* Quorum Sensing

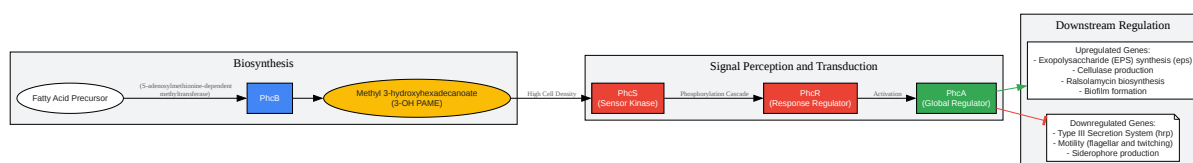
Methyl 3-hydroxyhexadecanoate is a key signaling molecule in the phc quorum-sensing (QS) system of the plant pathogen *Ralstonia solanacearum*.^[3] This system regulates the expression of a large number of genes, estimated to be around 30% of the bacterial genome, which are crucial for virulence and adaptation.^[1]

The phc QS system allows the bacteria to sense their population density and coordinately switch from a motile, less virulent state at low cell densities to a sessile, highly virulent state at

high cell densities. This transition is critical for successful infection and colonization of the host plant's xylem vessels, leading to bacterial wilt disease.

The phc Signaling Pathway

The biosynthesis and perception of **methyl 3-hydroxyhexadecanoate** involve a set of conserved proteins encoded by the *phc* locus.



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The *phc* Quorum-Sensing Pathway in *R. solanacearum*.

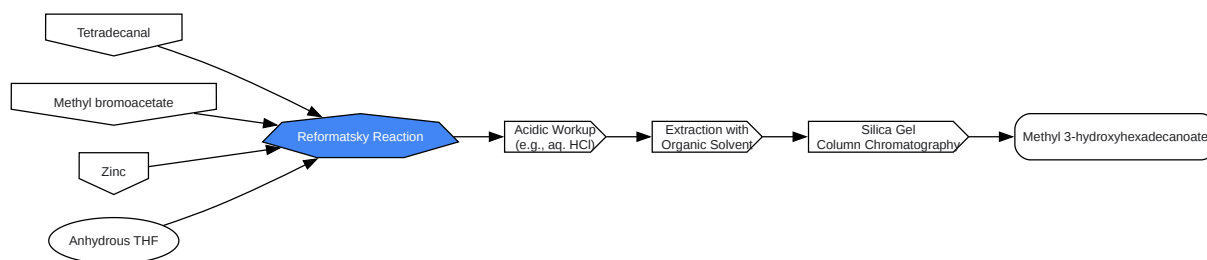
As the bacterial population grows, the concentration of **methyl 3-hydroxyhexadecanoate** increases.[3] At a threshold concentration (active at ≤ 1 nM), it is detected by the sensor histidine kinase PhcS.[3][4] This initiates a phosphorylation cascade that ultimately leads to the activation of the master transcriptional regulator, PhcA.[4]

Activated PhcA then modulates the expression of a vast regulon.[1] Key upregulated virulence factors include the production of exopolysaccharide I (EPS I), which is a major contributor to xylem clogging and wilting symptoms, and cell wall-degrading enzymes like cellulase.[5] Concurrently, PhcA represses genes associated with motility and the Type III secretion system, which are more important during the initial stages of infection.[5][6]

Experimental Protocols

Chemical Synthesis via Reformatsky Reaction

A plausible synthetic route for **methyl 3-hydroxyhexadecanoate** is the Reformatsky reaction, which involves the reaction of an aldehyde with an α -halo ester in the presence of zinc metal.



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Workflow for the Synthesis of **Methyl 3-hydroxyhexadecanoate**.

Materials:

- Tetradecanal
- Methyl bromoacetate
- Activated zinc dust
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

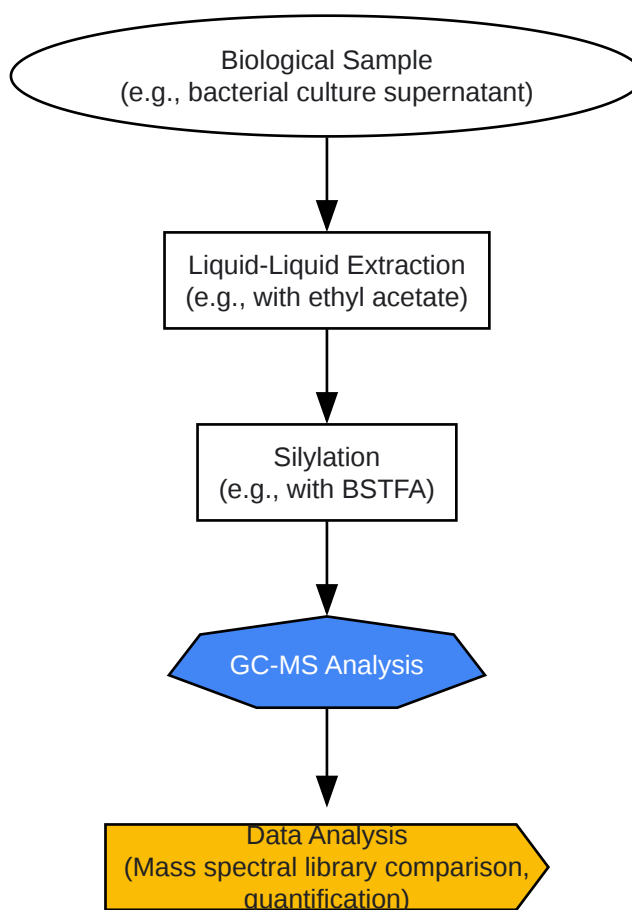
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 equivalents) and anhydrous THF.
- Add a solution of tetradecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension under a nitrogen atmosphere. The reaction may need to be initiated by gentle heating.
- After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the aldehyde is consumed (monitored by TLC).
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **methyl 3-hydroxyhexadecanoate**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **methyl 3-hydroxyhexadecanoate** in biological samples typically involves extraction, derivatization, and subsequent GC-MS analysis.



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Workflow for the GC-MS Analysis of **Methyl 3-hydroxyhexadecanoate**.

Protocol Outline:

- Extraction: Acidify the aqueous sample (e.g., bacterial culture supernatant) and extract the lipids with an organic solvent like ethyl acetate or diethyl ether.
- Derivatization: Evaporate the organic solvent and derivatize the hydroxyl group to a more volatile silyl ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for good chromatographic peak shape.
- GC-MS Analysis:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).
 - Injection: Splitless injection.

- Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 300 °C).
- Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
- Identification: Identify the trimethylsilyl derivative of **methyl 3-hydroxyhexadecanoate** by its retention time and comparison of its mass spectrum with a known standard or library data. The characteristic fragment ion at m/z 103 for 3-hydroxy fatty acid methyl esters is a key diagnostic peak.^[2]

Quorum-Sensing Bioassay using a Reporter Strain

The biological activity of **methyl 3-hydroxyhexadecanoate** can be quantified using a *Ralstonia solanacearum* reporter strain. A common approach is to use a strain with a reporter gene, such as *lacZ* (encoding β -galactosidase), fused to the promoter of a *PhcA*-regulated gene, like *eps* (exopolysaccharide synthesis).

Protocol Outline:

- Strain and Culture Conditions: Use a *phcB* mutant of *R. solanacearum* containing an *eps::lacZ* reporter fusion. The *phcB* mutation prevents the endogenous production of the signaling molecule. Grow the reporter strain in a suitable minimal medium to a low cell density.
- Assay Setup: In a 96-well plate, add the reporter strain suspension to wells containing serial dilutions of synthetic **methyl 3-hydroxyhexadecanoate**. Include appropriate controls (e.g., solvent only).
- Incubation: Incubate the plate at the optimal growth temperature for *R. solanacearum* (e.g., 28 °C) for a defined period to allow for gene expression.
- β -Galactosidase Assay: Lyse the cells and measure β -galactosidase activity using a colorimetric substrate like *o*-nitrophenyl- β -D-galactopyranoside (ONPG).
- Data Analysis: Plot the β -galactosidase activity against the concentration of **methyl 3-hydroxyhexadecanoate** to generate a dose-response curve and determine the effective concentration (e.g., EC_{50}).

Conclusion

Methyl 3-hydroxyhexadecanoate is a fatty acid-derived signaling molecule with a well-defined role in regulating the virulence of the important plant pathogen *Ralstonia solanacearum*. Its function within the phc quorum-sensing system presents a potential target for the development of novel anti-virulence strategies to combat bacterial wilt disease. The experimental protocols provided herein offer a foundation for researchers and drug development professionals to synthesize, analyze, and evaluate the biological activity of this molecule and its analogs. Further research into the specific interactions of **methyl 3-hydroxyhexadecanoate** with its receptor and the broader impacts of modulating this signaling pathway will be crucial for the development of effective disease control measures.

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